

Standard Operating Procedure: Safe Disposal of 2,5-Dibromobenzoyl Chloride

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Compound of Interest

Compound Name: 2,5-Dibromobenzoyl chloride

CAS No.: 59615-13-3

Cat. No.: B3054324

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Executive Summary & Immediate Hazards

2,5-Dibromobenzoyl chloride (CAS: 14602-51-8) is a highly reactive acyl halide used as a derivatizing agent and intermediate in organic synthesis.[1][2] It poses two critical hazards that distinguish it from standard organic waste:

- **Violent Hydrolysis:** Upon contact with water or atmospheric moisture, it rapidly hydrolyzes to release Hydrogen Chloride (HCl) gas and 2,5-Dibromobenzoic acid. In a closed waste container, this generates sufficient pressure to cause a vessel rupture or explosion.
- **Lachrymator/Corrosive:** It causes severe skin burns and eye damage (H314).[2] Inhalation of vapors or hydrolysis byproducts can cause respiratory edema.

Core Directive: Never dispose of unquenched acyl chlorides directly into aqueous or solvent waste streams. A controlled quenching protocol is mandatory.[3]

Chemical Identity & Physical Properties[4]

| Parameter | Data |
|-------------------|--|
| CAS Number | 14602-51-8 |
| Molecular Formula | C ₇ H ₃ Br ₂ ClO |
| Molecular Weight | 298.36 g/mol |
| Physical State | Solid (typically off-white to yellow crystalline) |
| Boiling Point | ~145°C (at reduced pressure, often decomposes) |
| Hazard Codes | H314 (Causes severe skin burns), EUH029 (Contact with water liberates toxic gas) |
| Solubility | Soluble in DCM, Toluene, THF; Decomposes in Water/Alcohols |

Risk Assessment & Chemical Behavior

To handle this chemical safely, you must understand the causality of its reactivity.

The Hydrolysis Mechanism

The electrophilic carbonyl carbon is highly susceptible to nucleophilic attack by water.

Why Standard Disposal Fails: If solid **2,5-dibromobenzoyl chloride** is thrown directly into a waste container:

- Encapsulation: The outer layer hydrolyzes, forming a crust of 2,5-dibromobenzoic acid.
- Delayed Reaction: This crust protects the inner core of active acid chloride.
- Sudden Failure: When the crust eventually breaches (often hours later), the remaining core reacts instantly, releasing a pulse of HCl gas and heat that can shatter glass bottles or over-pressurize safety cans.

The Solution: We utilize a solvation-first approach to ensure homogenous, controlled hydrolysis.

Step-by-Step Disposal Protocol

Phase 1: Preparation & PPE[3][5]

- Engineering Controls: All operations must be performed inside a functioning chemical fume hood.
- PPE:
 - Gloves: Double-gloving recommended. Inner: Nitrile. Outer: Silver Shield/Laminate (if handling bulk) or thick Nitrile (5 mil+).
 - Eye Protection: Chemical splash goggles (Face shield recommended for quantities >50g).
 - Body: Lab coat and closed-toe shoes.

Phase 2: Solvation (The Critical Step)

Do not add solid acid chloride directly to water.

- Dissolve the waste **2,5-dibromobenzoyl chloride** in a minimal amount of an inert, non-nucleophilic solvent.
 - Recommended: Dichloromethane (DCM) or Toluene.
 - Reasoning: This prevents clumping and ensures the material is fully accessible for the quenching reaction.

Phase 3: Controlled Quenching

- Prepare the Hydrolysis Bath: In a large beaker or Erlenmeyer flask, prepare a mixture of Ice (50%) and Water (50%).
 - Optional: Add Sodium Carbonate () to the ice water to neutralize HCl in situ. Note: This will generate CO₂ foam; ensure 50% headspace.

- Addition: Using an addition funnel or pipette, slowly add the dissolved acid chloride solution to the ice bath with stirring.
 - Observation: You will see misting (HCl generation) and heat evolution. The ice acts as a heat sink to prevent runaway exotherm.
- Rinse: Rinse the original container with a small amount of the inert solvent and add to the bath.

Phase 4: Neutralization & Verification

- Agitation: Allow the mixture to stir for 15–30 minutes to ensure complete hydrolysis.
- pH Check: Test the aqueous layer with pH paper. It will likely be acidic (HCl).
- Adjustment: Slowly add saturated Sodium Bicarbonate () or 1M Sodium Hydroxide () until the pH is between 6 and 9.
 - Caution:
causes vigorous bubbling.

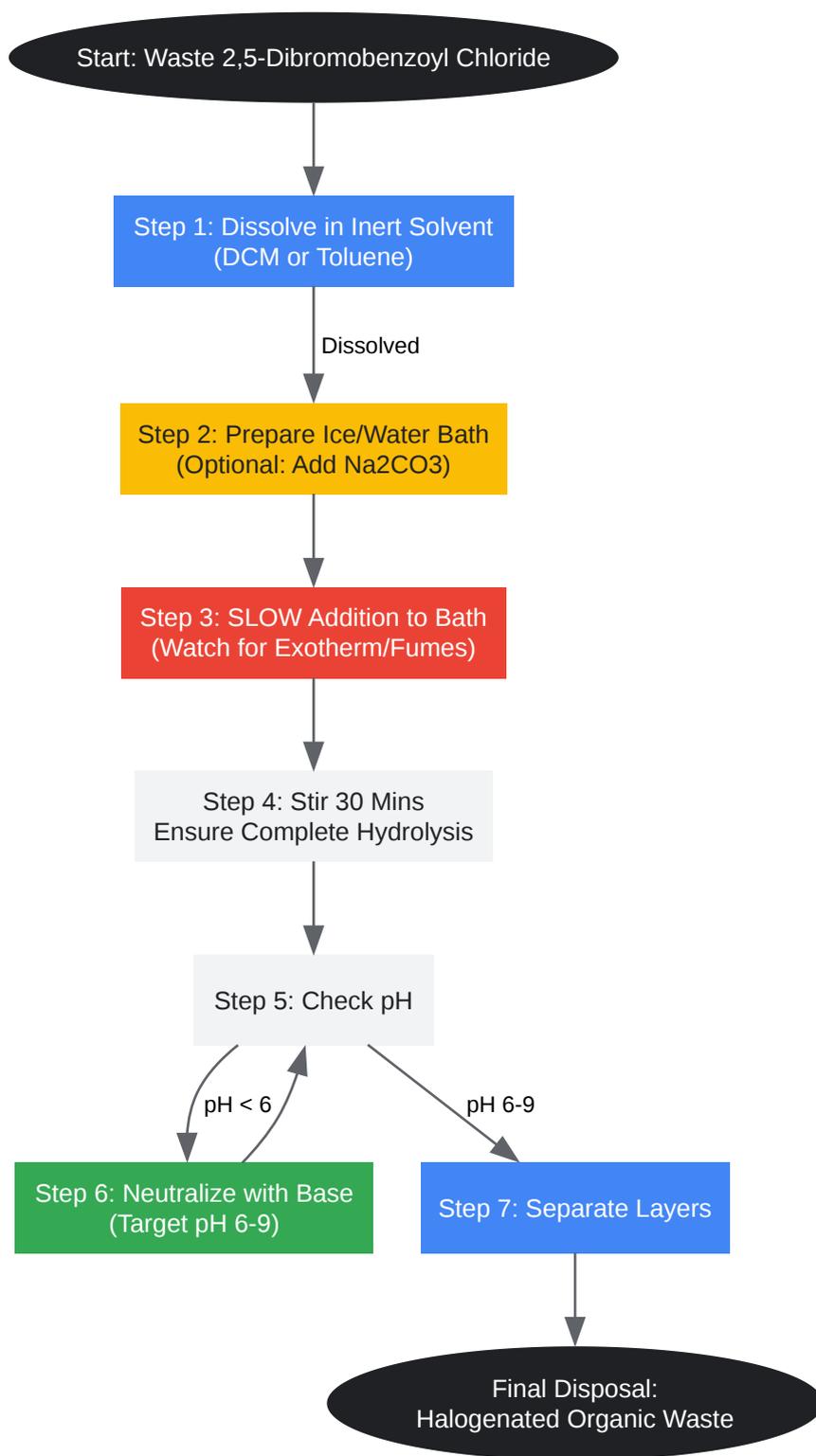
Phase 5: Waste Segregation

The resulting mixture contains:

- Organic Solvent (DCM/Toluene)
- 2,5-Dibromobenzoic acid (Hydrolysis product)
- Aqueous salts (NaCl, NaBr traces)
- Separation: Pour the mixture into a separatory funnel.
- Organic Layer: Drain the organic layer (containing the halogenated benzoic acid derivative and solvent) into the Halogenated Organic Waste container.

- **Aqueous Layer:** If the aqueous layer is clear and contains only salts/neutralized acid, it may be drain-disposable depending on local facility regulations. However, the safest route is to combine it with the organic waste or a separate Aqueous Chemical Waste stream to prevent contamination with trace organohalogenes.

Visual Workflow (Decision Tree)



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Figure 1: Operational workflow for the safe quenching and disposal of acyl chlorides.

Emergency Contingencies

Spill Management (Small Scale < 100g)

- Evacuate: Clear the immediate area. The hydrolysis fumes (HCl) are toxic.[4]
- PPE Up: Wear goggles, lab coat, and double nitrile gloves.
- Containment: Cover the spill with a dry absorbent (Vermiculite or Dry Sand).
 - Critical: Do NOT use paper towels or water immediately, as this will accelerate fume generation.
- Neutralization: Once absorbed, scoop into a beaker containing a dilute solution of Sodium Carbonate (Soda Ash) to quench the acid chloride.
- Clean: Wipe the surface with a soap/water solution after the bulk material is removed.[1]

First Aid

- Skin Contact: Immediately flush with water for 15 minutes.[1][4][5] Do not wait for symptoms.
- Eye Contact: Rinse cautiously with water for several minutes.[1][2][6][5] Remove contact lenses if present.[1][2][6][5] Seek medical attention immediately (Corrosive).[1][2][6][4][5]

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